molecular formula C4H2ClF3N2O B023810 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 723286-98-4

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B023810
M. Wt: 186.52 g/mol
InChI Key: GPXSXZGMVOSWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxadiazoles, including 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, has been explored through various methods. One notable approach involves the ultrasound-promoted synthesis of 1,2,4-oxadiazoles, which offers improved yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). Additionally, the synthesis and spectral characteristics of related 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been investigated, revealing insights into their structural and luminescent properties (Tong, 2011).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including the target compound, has been extensively studied using various analytical techniques. For example, the structure of difluoromethylene-containing 1,2,4-oxadiazole compounds has been elucidated through reactions with unsaturated compounds, showcasing the versatility of oxadiazole derivatives in organic synthesis (Yang et al., 2007).

Chemical Reactions and Properties

Oxadiazoles, including 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, undergo a variety of chemical reactions, reflecting their rich chemistry. One study describes the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes via a non-reductive decyanation pathway, highlighting the compound's reactivity and potential for synthetic applications (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties of oxadiazoles are crucial for their application in material science and organic electronics. Studies have focused on the synthesis and characterization of oxadiazole derivatives, including their photoluminescence and liquid crystalline properties, which are relevant for developing new luminescent materials and liquid crystal displays (Parra et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazoles, such as reactivity, stability, and interaction with other chemicals, are essential for their application in organic synthesis and drug development. For example, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines has been studied, showcasing the synthesis of triazoles, which further demonstrates the compound's versatility in chemical transformations (Reitz & Finkes, 1989).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Ketones

    • Summary: Trifluoromethyl ketones can be synthesized via a tandem process of a Claisen condensation and a retro-Claisen C-C bond cleavage . This is an efficient, operationally simple approach .
    • Method: Enolizable alkyl phenyl ketones react with ethyl trifuoroacetate under the promotion of NaH to afford trifluoromethyl ketones .
    • Results: This procedure can be extended to the preparation of perfluoroalkyl ketones in excellent yield .
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers

    • Summary: A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
    • Method: The transformation is achieved by reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate . Trifluoromethyl triflate is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
    • Results: Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent .
  • Synthesis of Trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole Derivatives

    • Summary: Synthesis, characterization, and physical properties of –CF3 and –NO2 substituted N-aryl-polytriazole derivatives are reported .
    • Method: The molecules are prepared by a reliable Cu-catalyzed [3 + 2]-cycloaddition between –CF3 substituted aryl azides and alkynes followed by a nitration sequence .
    • Results: This method provides a way to synthesize trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Summary: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Method: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
    • Results: This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
  • Fluorination Effects on Non-Covalent Binding Forces

    • Summary: This study explores the effects of the -CF3 group on non-covalent interactions through a comprehensive rotational investigation of the 2-(trifluoromethyl)acrylic acid-water complex .
    • Method: Employing Fourier transform microwave spectroscopy complemented by quantum chemical calculations, two isomers, i.e., cis and trans structures, have been observed in the pulsed jet .
    • Results: A comparison of the non-covalent interactions was carried out between the three similar complexes, acrylic acid-water, methacrylic acid-water, and 2-(trifluoromethyl)acrylic acid-water, offering quantitative insights into fluorination affecting the strength of the formed hydrogen bonds .
  • Synthesis and Applications of α-Trifluoromethylstyrenes

    • Summary: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group .
    • Results: In this review, the synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry, and their mechanisms were also discussed .

Safety And Hazards

The compound is toxic if swallowed and fatal if inhaled . It causes severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSXZGMVOSWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439930
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS RN

723286-98-4
Record name 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723286-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DUF779AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N′-(2-chloroacetyl)-trifluoroacetohydrazide (60 g) and acetonitrile (120 mL) are charged into a round-bottom flask and cooled to about 0° C. Phosphorus oxychloride (27.1 g) is added to the solution for about 15 minutes. The reaction mixture is heated to about 80° C. and stirred for about 28 hours. In a separate vessel, isopropyl acetate (180 mL) and water (180 mL) are mixed and cooled to 0° C. The reaction slurry is added to this solution slowly. The organic layer is separated and washed with 5% sodium bicarbonate solution (180 mL) and finally with 20% sodium chloride solution (180 mL). The organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 82.2%)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.